V-9302 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

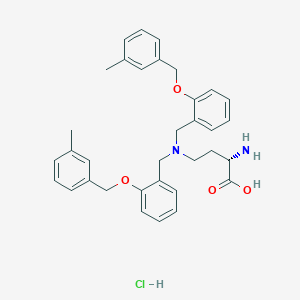

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O4.ClH/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28;/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38);1H/t31-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQMUDMPRZSZTJ-YNMZEGNTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

V-9302 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is characterized by a profound dependence on specific nutrients to fuel rapid proliferation and survival. Glutamine, a non-essential amino acid, plays a central role in various biosynthetic and signaling pathways crucial for tumor growth. The sodium-dependent amino acid transporter, Alanine-Serine-Cysteine Transporter 2 (ASCT2 or SLC1A5), has been identified as the primary conduit for glutamine uptake in a wide range of cancers, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of V-9302 hydrochloride, a first-in-class, competitive small molecule inhibitor of ASCT2. We will delve into its core mechanism of action, summarize key preclinical data, present detailed experimental methodologies, and visualize the intricate signaling pathways affected by this compound.

Core Mechanism of Action: Targeting Glutamine Addiction

This compound is a potent and selective competitive antagonist of the ASCT2 transporter.[1][2][3][4] By binding to ASCT2, V-9302 effectively blocks the transmembrane flux of glutamine into cancer cells.[2] This targeted inhibition of glutamine uptake initiates a cascade of downstream cellular events, ultimately leading to anti-tumor efficacy.[1][5] The primary mechanism revolves around inducing a state of metabolic stress by depriving cancer cells of a critical nutrient essential for their growth and survival.[6]

While ASCT2 is the primary target, some studies suggest that V-9302 may also exert effects on other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-cancer activity by causing a more profound disruption of amino acid homeostasis.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

| Parameter | Cell Line | Value | Reference(s) |

| IC50 (ASCT2-mediated Glutamine Uptake) | HEK-293 | 9.6 µM | [3][4] |

| Rat C6 | 9 µM | [4] | |

| IC50 (Cell Viability/Proliferation) | MCF-7 (Breast Cancer) | 4.68 µM (cytotoxic) / 2.73 µM (antiproliferative) | [8] |

| MDA-MB-231 (Breast Cancer) | 19.19 µM (cytotoxic) | [8] | |

| Various Breast Cancer Cell Lines | 9.35 to 325 nM (C118P, a similar ASCT2 inhibitor) | [9] | |

| In Vivo Efficacy (Xenograft Models) | HCT-116 & HT29 | 75 mg/kg/day (i.p. for 21 days) prevented tumor growth | [1][3] |

| SNU398 & MHCC97H | 30 mg/kg (i.p.) in combination with CB-839 showed strong growth inhibition | [3] | |

| 50 mg/kg (i.p. daily for 5 days) markedly reduced tumor growth | [3] | ||

| Pharmacokinetics (Mice) | Half-life | ~6 hours | [4] |

| Steady-state plasma concentration | Achieved 4 hours post-administration | [4] |

Signaling Pathways and Cellular Effects

The inhibition of glutamine uptake by V-9302 triggers a multi-faceted cellular response, impacting key signaling pathways and physiological processes.

Downregulation of the mTOR Signaling Pathway

Glutamine is a critical activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. By depleting intracellular glutamine levels, V-9302 leads to the downregulation of mTOR activity.[2][6] This is evidenced by decreased phosphorylation of downstream mTOR effectors such as S6 ribosomal protein (pS6) and Akt (pAKT Ser473).[1]

V-9302 inhibits glutamine uptake via ASCT2, leading to mTORC1 pathway inactivation.

Induction of Oxidative Stress and Cell Death

Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. V-9302-mediated glutamine deprivation leads to depleted GSH levels, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[1][2] This metabolic imbalance contributes to the induction of apoptosis (programmed cell death), as evidenced by increased levels of cleaved caspase-3 in treated tumors.[2]

Glutamine deprivation by V-9302 depletes GSH, increasing ROS and inducing apoptosis.

Attenuation of Cell Growth and Proliferation

The combined effects of mTOR pathway inhibition and increased oxidative stress lead to a significant reduction in cancer cell growth and proliferation.[1][5] Cell cycle analysis has shown that V-9302 can induce a G1 phase arrest, further contributing to its anti-proliferative effects.[8]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of V-9302.

Cell Viability and Proliferation Assays (MTT/Real-Time Cell Analysis)

-

Objective: To determine the cytotoxic and anti-proliferative effects of V-9302.

-

Methodology:

-

Seed cancer cells in 96-well plates at a predetermined density (e.g., 1,800 to 10,000 cells/well).[8][9]

-

Allow cells to adhere for 24 hours.

-

Treat cells with a range of V-9302 concentrations for 24, 48, or 72 hours.

-

For MTT assays, add MTT solution (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[9]

-

For real-time analysis (e.g., xCELLigence), monitor cell impedance continuously.

-

Calculate IC50 values from dose-response curves.

-

Western Blot Analysis

-

Objective: To assess the impact of V-9302 on protein expression and signaling pathways.

-

Methodology:

-

Treat cells with V-9302 for the desired time.

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., pS6, pAKT, total S6, total AKT, cleaved caspase-3, ASCT2).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

Glutamine Uptake Assay

-

Objective: To directly measure the inhibition of glutamine transport by V-9302.

-

Methodology:

-

Culture cells (e.g., HEK293) in appropriate plates.

-

Pre-incubate cells with varying concentrations of V-9302.

-

Add radiolabeled glutamine (e.g., [3H]-glutamine) and incubate for a short period (e.g., 15 minutes).[4]

-

Wash cells to remove extracellular radiolabel.

-

Lyse cells and measure intracellular radioactivity using a scintillation counter.

-

Determine the IC50 for glutamine uptake inhibition.

-

Cell Cycle Analysis

-

Objective: To determine the effect of V-9302 on cell cycle progression.

-

Methodology:

-

Treat cells with V-9302 for 24 or 48 hours.[8]

-

Harvest and fix cells in cold 70% ethanol.

-

Resuspend cells in a solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase.

-

Analyze the DNA content of individual cells by flow cytometry.

-

Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

A generalized experimental workflow for evaluating the efficacy of V-9302.

Conclusion

This compound represents a promising therapeutic strategy that exploits the metabolic vulnerability of cancer cells. By targeting the ASCT2 transporter and inhibiting glutamine uptake, V-9302 effectively disrupts key cellular processes, including mTOR signaling and redox homeostasis, ultimately leading to attenuated tumor growth and increased cell death.[1][2] The preclinical data strongly support its mechanism of action and provide a solid rationale for its further development as a novel anti-cancer agent. Its potential in combination therapies, for instance with other metabolic stressors or chemotherapeutic agents, warrants further investigation.[3][6][8] The detailed methodologies provided herein serve as a guide for researchers aiming to further explore the therapeutic potential of targeting glutamine metabolism in cancer.

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

- 8. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

V-9302 Hydrochloride: A Technical Guide to its Function as a Novel Cancer Metabolism Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-9302 hydrochloride is a first-in-class, potent, and selective small molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), a key transporter of the amino acid glutamine.[1][2] Exhibiting a competitive mechanism of action, this compound has emerged as a significant tool in the study of cancer metabolism and a promising therapeutic candidate.[3][4][5] By blocking the uptake of glutamine, this compound induces a cascade of anti-tumor effects, including the attenuation of cancer cell proliferation, induction of apoptosis, and an increase in oxidative stress.[1][3][5] This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and key preclinical data, presented for the scientific and drug development community.

Introduction: Targeting Glutamine Metabolism in Oncology

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One of the hallmarks of this metabolic reprogramming is a heightened dependence on glutamine, which serves as a crucial nutrient for biosynthesis, bioenergetics, and redox balance.[1][2] The ASCT2 transporter, encoded by the SLC1A5 gene, is a primary conduit for glutamine entry into cancer cells and its expression is often upregulated in various malignancies, correlating with poor prognosis.[1][6] This dependency on glutamine presents a therapeutic vulnerability. This compound was developed to exploit this by directly inhibiting ASCT2, thereby starving cancer cells of a critical nutrient.[1]

Mechanism of Action of this compound

This compound functions as a competitive antagonist of transmembrane glutamine flux.[3][7] It selectively targets the ASCT2 transporter, preventing the uptake of glutamine into cancer cells.[3][7][8] This blockade of glutamine transport disrupts cellular amino acid homeostasis, leading to a series of downstream cellular events:

-

Inhibition of mTORC1 Signaling: Glutamine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. By depleting intracellular glutamine levels, this compound leads to the inhibition of mTORC1 activity, as evidenced by decreased phosphorylation of its downstream effector, S6.[1][4]

-

Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. Inhibition of glutamine uptake by this compound leads to the depletion of GSH, resulting in an increase in reactive oxygen species (ROS) and elevated oxidative stress, which can trigger cell death.[1][2]

-

Cell Growth Attenuation and Apoptosis: The combined effects of nutrient deprivation, mTORC1 inhibition, and increased oxidative stress lead to the attenuation of cancer cell growth and proliferation, and the induction of programmed cell death (apoptosis).[1][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [3][5][7][8][9][10][11] |

| EC50 (Cell Viability) | Human Colorectal Cancer | ~9-15 µM | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Dosing Regimen | Outcome | Reference |

| HCT-116 and HT29 | 75 mg/kg/day (i.p.) for 21 days | Prevented tumor growth | [1][3][7] |

| SNU398 and MHCC97H | 30 mg/kg (i.p.) in combination with CB-839 | Strong growth inhibition | [3] |

| Generic Xenograft Model | 50 mg/kg (i.p.) daily for 5 days | Markedly reduced tumor growth | [3] |

Key Experimental Protocols

Cell Viability Assay

This protocol is utilized to determine the effect of this compound on the viability of cancer cell lines.[4]

-

Cell Seeding: Cancer cells are seeded in a 96-well white, opaque-walled microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. The plates are incubated for 24 hours at 37°C and 5% CO2.[4]

-

Compound Treatment: Serial dilutions of this compound are prepared in the culture medium. The desired concentrations of this compound or a vehicle control are then added to the respective wells.[4]

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve.[4]

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.[1]

-

Cell Implantation: A specified number of human cancer cells (e.g., HCT-116 or HT29) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 75 mg/kg daily).[1] The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

-

Endpoint and Analysis: The study is concluded after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specific size.[1] Tumors may be excised for further analysis, such as immunohistochemistry for biomarkers like phosphorylated S6 (pS6) and cleaved caspase 3.[1]

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of this compound

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. V-9302 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 11. mdpi.com [mdpi.com]

V-9302 Hydrochloride: A Technical Guide to a First-in-Class ASCT2 Antagonist for Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic reprogramming of cancer cells, particularly their dependence on glutamine, presents a critical therapeutic target. The alanine-serine-cysteine transporter, type-2 (ASCT2 or SLC1A5), is a primary transporter of glutamine in many cancers, and its elevated expression often correlates with poor prognosis.[1][2][3] This document provides a comprehensive technical overview of V-9302 hydrochloride, a first-in-class, competitive small-molecule antagonist of ASCT2.[1][4][5] We will explore its mechanism of action, present key preclinical data, detail relevant experimental methodologies, and discuss the ongoing scientific conversation regarding its target specificity.

Introduction: The Role of ASCT2 in Cancer

Cancer cells exhibit a heightened demand for nutrients to fuel rapid proliferation and withstand metabolic stress.[6] Glutamine is a crucial amino acid that serves as a key intermediate in numerous processes essential for tumor growth, including biosynthesis, cell signaling, and oxidative protection.[1][4] ASCT2, a sodium-dependent solute carrier protein, is the principal facilitator of glutamine uptake in a wide range of cancers.[1][2][3][6] Genetic silencing of ASCT2 has demonstrated significant anti-tumor effects, validating it as a compelling therapeutic target for oncological drug development.[1] V-9302 was developed as a potent and selective small-molecule antagonist to pharmacologically inhibit this transporter.[1]

V-9302: Mechanism of Action

V-9302 is a competitive antagonist of transmembrane glutamine flux.[1][7] By selectively targeting and blocking the ASCT2 transporter, it initiates a cascade of anti-tumor cellular events.

-

Inhibition of mTOR Signaling: Glutamine availability is a key signal for the mTOR pathway, a central regulator of cell growth and proliferation.[8] Pharmacological blockade of ASCT2 with V-9302 leads to a significant decrease in the phosphorylation of key mTOR pathway components, such as the ribosomal protein S6.[1][9]

-

Induction of Oxidative Stress: Glutamine is a critical precursor for the synthesis of glutathione (B108866) (GSH), the cell's primary antioxidant. By impeding glutamine uptake, V-9302 depletes intracellular GSH levels, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[1][5][10] This is evidenced by elevated levels of oxidized glutathione (GSSG) in treated tumors.[1]

-

Induction of Apoptosis: The profound metabolic stress induced by glutamine deprivation ultimately triggers programmed cell death.[1][7] Studies have shown that treatment with V-9302 leads to elevated levels of cleaved caspase 3, a key marker of apoptosis, in tumor xenografts.[1]

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of ASCT2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The role of the glutamine transporter ASCT2 in antineoplastic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. medkoo.com [medkoo.com]

V-9302 Hydrochloride: A Technical Overview of Early Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early preclinical data for V-9302 hydrochloride, a potent and selective small-molecule antagonist of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2; also known as SLC1A5). V-9302 represents a novel therapeutic approach targeting the metabolic dependencies of cancer cells. This document details the compound's mechanism of action, summarizes key quantitative preclinical data, outlines experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action

V-9302 is a competitive antagonist of transmembrane glutamine flux, primarily targeting the ASCT2 transporter, which is frequently overexpressed in various cancer types and is crucial for their growth and survival.[1][2][3] By inhibiting glutamine uptake, V-9302 induces a cascade of downstream effects that contribute to its anti-tumor activity. These effects include the attenuation of cancer cell growth and proliferation, induction of apoptosis (cell death), and an increase in oxidative stress.[1][2][3][4] The pharmacological blockade of ASCT2 by V-9302 disrupts cellular amino acid homeostasis, which in turn impacts the mTOR signaling pathway, a central regulator of cell growth.[1][2] Specifically, treatment with V-9302 has been shown to decrease the phosphorylation of key mTOR pathway components such as S6 and Akt.[1][3] Some evidence also suggests that V-9302 may affect other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially broadening its impact on cancer cell metabolism.[1][5][6]

The inhibition of glutamine import leads to a depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[2] In response to nutrient starvation induced by V-9302, cancer cells may also upregulate autophagy as a survival mechanism, indicated by an increase in the autophagy marker LC3B.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from early preclinical studies of V-9302.

Table 1: In Vitro Potency of V-9302

| Assay | Cell Line | Parameter | Value | Reference |

| Glutamine Uptake Inhibition | HEK-293 | IC₅₀ | 9.6 µM | [5][7][8] |

| Glutamine Transport Inhibition | Rat C6 | IC₅₀ | 9 µM | [5] |

| Cell Viability | Human Colorectal Cancer Cell Lines | EC₅₀ | 9-15 µM | [1] |

Table 2: In Vivo Efficacy of V-9302 in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Colorectal Cancer | HCT-116 | 75 mg/kg/day, i.p., 21 days | Prevented tumor growth | [3][8] |

| Colorectal Cancer | HT29 | 75 mg/kg/day, i.p., 21 days | Prevented tumor growth | [3][8] |

| Breast Cancer | HCC1806 | Not specified | V-9302-dependent tumor growth arrest | [3] |

| Colorectal Cancer | Colo-205 | Not specified | V-9302-dependent tumor growth arrest | [3] |

| Hepatocellular Carcinoma | SNU398 | 30 mg/kg, i.p. (in combination) | Strong growth inhibition | [7][8] |

| Hepatocellular Carcinoma | MHCC97H | 30 mg/kg, i.p. (in combination) | Strong growth inhibition | [7][8] |

| Not Specified | Not Specified | 50 mg/kg, i.p., daily for 5 days | Markedly reduced tumor growth | [7][8] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of V-9302 and a general workflow for its preclinical evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

V-9302 Hydrochloride: A Technical Guide to its Role in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of V-9302 hydrochloride, a first-in-class competitive antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). We will explore its mechanism of action, its profound impact on cellular oxidative stress, and its potential as a therapeutic agent, particularly in oncology. This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Core Mechanism of Action: Targeting Glutamine Metabolism

This compound selectively and potently inhibits the ASCT2 transporter, a primary conduit for glutamine uptake in many cancer cells.[1][2] By competitively blocking this transmembrane flux of glutamine, V-9302 disrupts numerous metabolic processes crucial for cancer cell survival and proliferation.[3][4] This inhibition leads to a cascade of downstream effects, including the attenuation of cancer cell growth, induction of cell death, and a significant increase in oxidative stress.[1][3][4][5]

The heightened dependence of many tumor cells on glutamine for biosynthesis, bioenergetics, and redox balance makes ASCT2 an attractive therapeutic target.[4][6] Genetic silencing of ASCT2 has been shown to produce significant anti-tumor effects, validating the pharmacological approach of inhibitors like V-9302.[4]

Induction of Oxidative Stress: A Key Anti-Tumor Effect

A primary consequence of ASCT2 inhibition by V-9302 is the induction of significant oxidative stress.[4][5] This is primarily achieved through the disruption of glutathione (B108866) (GSH) synthesis. Glutamine is a critical precursor for the synthesis of GSH, a major cellular antioxidant. By limiting the intracellular supply of glutamine, V-9302 treatment leads to:

-

Depletion of Reduced Glutathione (GSH): A decrease in the primary molecule responsible for neutralizing reactive oxygen species (ROS).[4]

-

Accumulation of Oxidized Glutathione (GSSG): An indicator of a shift in the cellular redox state towards oxidation.[4]

-

Increased Reactive Oxygen Species (ROS): An overall increase in damaging free radicals within the cell.[4][7]

This V-9302-induced oxidative stress contributes to cellular damage and apoptosis.[4] Studies have shown that the combination of V-9302 with other agents that also impact glutathione levels can lead to severe DNA damage and enhanced cancer cell death.[8]

Signaling Pathways Modulated by V-9302

The metabolic disruption caused by V-9302 impacts several critical signaling pathways that regulate cell growth, proliferation, and survival.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and is highly sensitive to amino acid availability. By depleting intracellular glutamine, V-9302 leads to the downregulation of mTOR signaling.[6] This is evidenced by a decrease in the phosphorylation of downstream effectors such as the S6 ribosomal protein (pS6).[4][6]

Oxidative Stress and Apoptosis Pathway

As previously discussed, V-9302's primary role in oxidative stress induction is through the depletion of glutamine, leading to reduced GSH synthesis and increased ROS. This elevation in oxidative stress can trigger apoptotic cell death, as evidenced by the increased levels of cleaved PARP and cleaved caspase 3 in V-9302-treated cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of V-9302.

Table 1: In Vitro Potency of V-9302

| Parameter | Cell Line | Value | Reference |

| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [1][2][5] |

| IC50 (Glutamine Uptake) | Rat C6 | 9 µM | [5] |

| Effective Concentration (EC50) | Human Colorectal Cancer Cell Lines | ~9-15 µM | [9] |

Table 2: In Vivo Efficacy of V-9302

| Animal Model | Cancer Type | Dosage | Duration | Outcome | Reference |

| Athymic nude mice | HCT-116 Xenograft | 75 mg/kg/day (i.p.) | 21 days | Prevented tumor growth | [1][2][4] |

| Athymic nude mice | HT29 Xenograft | 75 mg/kg/day (i.p.) | 21 days | Prevented tumor growth | [1][2][4] |

| BALB/c nude mice | SNU398 Xenograft | 30 mg/kg (i.p.) with CB-839 | 20 days | Strong growth inhibition | [1][2] |

| BALB/c nude mice | MHCC97H Xenograft | 30 mg/kg (i.p.) with CB-839 | 15 days | Strong growth inhibition | [1][2] |

| N/A | N/A | 50 mg/kg/day (i.p.) | 5 days | Markedly reduced tumor growth | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of V-9302.

In Vitro Cell Viability Assay

This protocol is used to assess the effect of V-9302 on the viability of cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well white, opaque-walled microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of V-9302 in culture medium. Add the desired concentrations of V-9302 or vehicle control (e.g., 1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO2.

-

Viability Assessment: Use a commercially available ATP-based viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions to measure cell viability. Luminescence is measured using a plate reader.

Glutamine Uptake Assay

This protocol measures the inhibition of ASCT2-mediated glutamine uptake by V-9302.

-

Cell Culture: Culture cells (e.g., HEK-293) in appropriate media.

-

Treatment: Treat cells with varying concentrations of V-9302 for a specified time (e.g., 15 minutes).

-

Radiolabeled Glutamine Addition: Add [3H]-glutamine to the culture medium and incubate for a short period.

-

Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabeled glutamine.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the amount of glutamine uptake.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation levels.

-

Cell Lysis: Treat cells with V-9302 for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 5-10 µg of protein on a 4-12% Bis-Tris gradient gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., ASCT2, pS6, S6, cleaved PARP) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Assay

This protocol measures the levels of intracellular ROS.

-

Cell Treatment: Treat cells with V-9302 at the desired concentration and for the specified time.

-

Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) according to the manufacturer's instructions.

-

Flow Cytometry or Fluorescence Microscopy: Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope to quantify the levels of ROS.

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting glutamine uptake. Its ability to induce potent oxidative stress through the disruption of glutathione metabolism is a key component of its anti-tumor activity. The preclinical data strongly support its mechanism of action as a selective ASCT2 inhibitor, leading to decreased cell proliferation, increased apoptosis, and the modulation of critical signaling pathways such as mTOR. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of V-9302 and other glutamine metabolism inhibitors in the field of oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Impact of V-9302 Hydrochloride on the mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-9302 hydrochloride is a novel small-molecule antagonist of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), also known as SLC1A5. By competitively inhibiting the uptake of glutamine, a critical nutrient for cancer cell growth and proliferation, V-9302 triggers a cascade of metabolic and signaling events that culminate in anti-tumor activity. A key consequence of glutamine deprivation induced by V-9302 is the significant modulation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cellular metabolism, growth, and survival. This technical guide provides an in-depth analysis of the mechanism of action of V-9302, its effects on the mTOR pathway, and a summary of key preclinical data. Detailed experimental protocols and visualizations of the relevant biological pathways and workflows are included to support further research and development.

Introduction: Targeting Glutamine Metabolism in Cancer

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One of the key metabolic adaptations is an increased dependence on glutamine, a non-essential amino acid that plays a crucial role in various cellular processes, including nucleotide and protein synthesis, redox homeostasis, and anaplerosis to replenish the tricarboxylic acid (TCA) cycle. The transport of glutamine into cancer cells is primarily mediated by ASCT2, which is often overexpressed in a wide range of human cancers and its elevated expression is frequently associated with poor prognosis.[1]

This compound has emerged as a first-in-class competitive antagonist of ASCT2.[2] By blocking this critical glutamine transporter, V-9302 effectively starves cancer cells of a vital nutrient, leading to attenuated growth, increased cell death, and elevated oxidative stress.[2][3] A pivotal aspect of its anti-cancer activity lies in its ability to disrupt cellular amino acid homeostasis, which directly impacts the mTOR signaling network.[4]

Mechanism of Action of this compound

V-9302 selectively and potently targets the ASCT2 transporter, competitively inhibiting the transmembrane flux of glutamine.[5][6] This blockade of glutamine uptake initiates a series of downstream cellular events:

-

Inhibition of Cancer Cell Growth and Proliferation: Deprivation of glutamine curtails the necessary building blocks for biosynthesis, thereby hindering cancer cell growth and division.[3][5]

-

Induction of Cell Death: The metabolic stress induced by glutamine starvation can trigger apoptotic pathways, leading to cancer cell death.[3][5]

-

Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). By limiting glutamine availability, V-9302 treatment leads to depleted GSH levels, an increase in reactive oxygen species (ROS), and consequently, heightened oxidative stress.[1][3][5]

-

Modulation of the mTOR Signaling Pathway: The mTOR pathway is exquisitely sensitive to amino acid levels. By disrupting intracellular glutamine concentration, V-9302 leads to the downregulation of mTOR signaling, a key driver of cell growth and proliferation.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [5][8][9] |

| EC50 (Cell Viability) | Human Colorectal Cancer Cell Lines | ~9-15 µM | [4] |

| IC50 (Cytotoxicity) | MCF-7 (Breast Cancer) | 4.68 µM | [10] |

| IC50 (Cytotoxicity) | MDA-MB-231 (Breast Cancer) | 19.19 µM | [10] |

| IC50 (Antiproliferative) | MCF-7 (Breast Cancer) | 2.73 µM | [10] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference |

| Athymic Nude Mice | HCT-116 and HT29 Xenografts | 75 mg/kg/day (i.p.) | 21 days | Prevented tumor growth | [3][5][8] |

| BALB/c Nude Mice | SNU398 and MHCC97H Xenografts | 30 mg/kg (i.p.) with CB-839 | 15-20 days | Strong growth inhibition | [5][8] |

| Mice | Generic Tumor Model | 50 mg/kg/day (i.p.) | 5 days | Markedly reduced tumor growth | [5][8] |

The mTOR Signaling Pathway and V-9302

The mTOR protein is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1 is a central regulator of cell growth, proliferation, and metabolism. It is activated by various signals, including growth factors, energy status, and, critically, amino acids. Activated mTORC1 promotes protein synthesis by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

-

mTORC2 is involved in cell survival, proliferation, and cytoskeletal organization. It phosphorylates and activates several members of the AGC kinase family, including Akt.

V-9302-mediated glutamine deprivation directly impacts the mTORC1 signaling cascade. The lack of intracellular glutamine is sensed by the cell, leading to the inhibition of mTORC1 activity. This is experimentally observed through the decreased phosphorylation of key downstream mTORC1 substrates, such as S6 ribosomal protein (a target of S6K) and Akt at serine 473 (a target of mTORC2, but its activity can be indirectly affected by mTORC1 signaling).[3][4]

Some studies have also suggested that V-9302 may have inhibitory effects on other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could further contribute to the disruption of amino acid homeostasis and the potent inhibition of the mTOR pathway.[4][11]

Experimental Protocols

Cell Viability Assay

This protocol is used to assess the effect of V-9302 on the viability of cancer cell lines.[4]

Materials:

-

Cancer cell lines

-

96-well white, opaque-walled microplates

-

Culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of V-9302 in culture medium. Add the desired concentrations of V-9302 or vehicle control to the respective wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate EC50/IC50 values using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of V-9302 on the cell cycle distribution of cancer cells.[4]

Materials:

-

Cancer cell lines

-

6-well plates

-

Culture medium

-

This compound

-

Phosphate-buffered saline (PBS), cold

-

70% ethanol (B145695), cold

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of V-9302 for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on DNA content.

Conclusion

This compound represents a promising therapeutic strategy that targets the metabolic vulnerability of cancer cells by inhibiting glutamine uptake. Its mechanism of action, centered on the blockade of the ASCT2 transporter, leads to a cascade of anti-tumor effects, with the inhibition of the mTOR signaling pathway being a critical component. The preclinical data strongly support the potential of V-9302 as an anti-cancer agent, both as a monotherapy and in combination with other drugs. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting glutamine metabolism in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. V-9302 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

V-9302 Hydrochloride: A Technical Guide to Understanding its Selectivity for the Amino Acid Transporter ASCT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-9302 hydrochloride is a small molecule inhibitor that has garnered significant attention in the field of cancer metabolism. Initially identified as a potent and selective antagonist of the Alanine-Serine-Cysteine Transporter 2 (ASCT2; SLC1A5), V-9302 was heralded as a promising therapeutic agent for targeting glutamine addiction in various cancers. However, subsequent research has introduced a critical debate regarding its true molecular target and selectivity. This technical guide provides an in-depth analysis of the available data on V-9302, presenting the conflicting evidence, detailed experimental protocols, and a visual representation of the key concepts to facilitate a comprehensive understanding for researchers in drug development.

The Central Controversy: ASCT2 Inhibition vs. Off-Target Effects

The initial characterization of V-9302 positioned it as a competitive inhibitor of ASCT2-mediated glutamine uptake. This was supported by in vitro assays showing a significant reduction in glutamine import in cancer cell lines. However, a pivotal study challenged this by demonstrating that the anti-proliferative effects of V-9302 are independent of ASCT2 and are instead mediated by the inhibition of other amino acid transporters, namely SNAT2 (SLC38A2) and LAT1 (SLC7A5). This section will delve into the evidence supporting both claims.

The Case for ASCT2 as the Primary Target

The primary evidence for V-9302 as an ASCT2 inhibitor comes from studies demonstrating its ability to block glutamine uptake in cells expressing high levels of ASCT2. Pharmacological blockade of ASCT2 with V-9302 has been shown to induce metabolic stress, leading to reduced cancer cell growth and proliferation.

The Countervailing Evidence: Inhibition of SNAT2 and LAT1

In contrast, compelling research suggests that V-9302's mechanism of action is not through the direct inhibition of ASCT2. Studies utilizing Xenopus oocytes expressing various amino acid transporters have shown that V-9302 and its analogs do not inhibit ASCT2 but instead block the activity of SNAT2 and LAT1. This has significant implications for the interpretation of in vivo and in vitro studies using V-9302 as a tool to probe ASCT2 function.

Quantitative Analysis of V-9302 Activity

To provide a clear comparison of the reported inhibitory activities of V-9302, the following table summarizes the available quantitative data. It is important to note the different experimental systems used, which may contribute to the conflicting results.

| Target Transporter | Reported IC50 | Experimental System | Reference |

| ASCT2 | 9.6 µM | [3H]-Glutamine uptake in HEK-293 cells | Schulte et al., 2018 |

| ASCT1 | Not stabilized by V-9302 in DARTS assay | Drug Affinity Responsive Target Stability (DARTS) assay in HEK-293 cells | Schulte et al., 2018 |

| SNAT2 | Inhibition observed, but specific IC50 not reported | Recombinant expression in Xenopus laevis oocytes | Bröer et al., 2018 |

| LAT1 | Inhibition observed, but specific IC50 not reported | Recombinant expression in Xenopus laevis oocytes | Bröer et al., 2018 |

Signaling Pathways and Proposed Mechanisms of Action

The downstream effects of V-9302 are believed to be a consequence of disrupted amino acid homeostasis. The following diagrams illustrate the proposed signaling pathway following ASCT2 inhibition and the conflicting mechanisms of action.

Detailed Experimental Protocols

To facilitate the replication and critical evaluation of the findings related to V-9302, detailed methodologies for the key experiments are provided below.

[3H]-Glutamine Uptake Assay in Mammalian Cells (e.g., HEK-293)

This assay is designed to measure the rate of glutamine transport into cultured mammalian cells and to assess the inhibitory potential of compounds like V-9302.

Materials:

-

HEK-293 cells (or other cell line of interest)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Krebs-Henseleit (KH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, pH 7.4)

-

[3H]-L-glutamine

-

This compound

-

Scintillation fluid

-

24-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed HEK-293 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

-

Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) KH buffer.

-

Inhibitor Pre-incubation: Add 450 µL of KH buffer containing the desired concentration of V-9302 or vehicle control (e.g., DMSO) to each well. Incubate for 10 minutes at 37°C.

-

Initiation of Uptake: Add 50 µL of KH buffer containing [3H]-L-glutamine (to a final concentration of, for example, 1 µCi/mL) to each well to initiate the uptake.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). The optimal incubation time should be determined empirically to ensure initial rates of transport are measured.

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS to stop the transport process.

-

Cell Lysis: Add 500 µL of 0.1 M NaOH or 1% SDS to each well to lyse the cells. Incubate for 30 minutes at room temperature with gentle agitation.

-

Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add 4 mL of scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel set of wells to account for variations in cell number. Calculate the percentage of inhibition for each V-9302 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Heterologous Expression and Amino Acid Uptake Assay in Xenopus laevis Oocytes

This method is used to express specific amino acid transporters in Xenopus oocytes and subsequently measure their activity in the presence and absence of inhibitors.

Materials:

-

Mature female Xenopus laevis frogs

-

Collagenase type I

-

OR2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8)

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

cRNA encoding the amino acid transporter of interest (e.g., ASCT2, SNAT2, LAT1)

-

[14C]-labeled amino acid substrate (e.g., [14C]-glutamine, [14C]-leucine)

-

This compound

-

Microinjection setup

-

Scintillation counter

Procedure:

-

Oocyte Preparation: Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis frog. Manually separate the oocytes and treat with collagenase type I in OR2 solution to defolliculate. Select stage V-VI oocytes.

-

cRNA Injection: Microinject each oocyte with 50 nL of cRNA solution (e.g., 1 µg/µL) encoding the transporter of interest. Inject a control group of oocytes with 50 nL of sterile water. Incubate the oocytes in ND96 solution supplemented with antibiotics for 2-4 days at 16-18°C to allow for protein expression.

-

Uptake Assay:

-

Place individual oocytes in 96-well plates.

-

Wash the oocytes with ND96 solution.

-

Pre-incubate the oocytes in ND96 solution containing V-9302 or vehicle control for 10 minutes.

-

Initiate the uptake by adding ND96 solution containing the [14C]-labeled amino acid substrate and the corresponding concentration of V-9302.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Terminate the uptake by washing the oocytes rapidly with ice-cold ND96 solution.

-

-

Lysis and Scintillation Counting:

-

Lyse each oocyte in a scintillation vial with 200 µL of 1% SDS.

-

Add 4 mL of scintillation fluid and measure the radioactivity.

-

-

Data Analysis: Subtract the radioactivity measured in water-injected oocytes (background) from the cRNA-injected oocytes. Calculate the percentage of inhibition by V-9302 and determine the IC50 value if a dose-response is performed.

Experimental Workflow for Assessing Inhibitor Selectivity

The following diagram outlines a logical workflow for rigorously assessing the selectivity of a compound like V-9302.

Conclusion

The case of this compound serves as a critical reminder of the importance of rigorous selectivity profiling in drug discovery. While initially presented as a selective ASCT2 inhibitor, subsequent evidence has cast doubt on this claim, suggesting a more complex mechanism of action involving the inhibition of SNAT2 and LAT1. For researchers utilizing V-9302, it is imperative to consider these conflicting findings and to incorporate appropriate controls, such as transporter knockout cell lines, to accurately interpret experimental results. This technical guide provides the necessary background, data, and protocols to enable a more informed and critical approach to the study of V-9302 and its effects on cancer cell metabolism. Future studies should aim to definitively resolve the selectivity profile of V-9302 to fully harness its therapeutic potential.

V-9302 Hydrochloride: A Technical Guide on its Intended and Potential Off-Target Effects on Amino Acid Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-9302 hydrochloride has been widely recognized as a potent, competitive antagonist of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2; SLC1A5). Initial studies highlighted its potential as a therapeutic agent in oncology by targeting the glutamine metabolism essential for cancer cell proliferation. However, emerging evidence presents a conflicting narrative, suggesting that the primary targets of V-9302 may not be ASCT2, but rather the neutral amino acid transporters SNAT2 (Sodium-coupled Neutral Amino Acid Transporter 2; SLC38A2) and LAT1 (L-type Amino Acid Transporter 1; SLC7A5). This technical guide provides an in-depth analysis of the current understanding of V-9302's mechanism of action, presenting the quantitative data for both the intended and potential off-target effects. It details the experimental protocols used in these assessments and visualizes the complex biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Shifting Paradigm of V-9302's Target

V-9302 was initially developed as a selective inhibitor of ASCT2, a transporter overexpressed in many cancers and a key mediator of glutamine uptake.[1][2] By blocking glutamine import, V-9302 was shown to induce metabolic stress, inhibit cell growth, and promote cell death in preclinical cancer models.[1][3] This mechanism of action positioned V-9302 as a promising candidate for targeting glutamine addiction in tumors.

However, subsequent research has challenged this initial hypothesis. A pivotal study by Bröer et al. (2018) demonstrated that in their experimental systems, V-9302 and a related compound did not inhibit ASCT2.[4][5] Instead, their findings indicated that V-9302 potently blocks SNAT2 and LAT1.[4][5] This has significant implications for the interpretation of previous studies and the future development of V-9302 and related compounds. This guide will dissect the evidence for both proposed mechanisms of action.

Data Presentation: Quantitative Analysis of V-9302 Inhibition

The following tables summarize the available quantitative and semi-quantitative data regarding the inhibitory effects of this compound on ASCT2, SNAT2, and LAT1. The conflicting findings are highlighted, underscoring the importance of the experimental context.

Table 1: Reported Inhibitory Potency of V-9302 on ASCT2

| Target | Cell Line | IC50 Value | Reference |

| ASCT2 | HEK-293 | 9.6 µM | [1][2][6] |

| ASCT2 | Rat C6 | ~9 µM | [6] |

Table 2: Evidence for Off-Target Inhibition of SNAT2 and LAT1 by V-9302

| Target | Experimental System | Observed Effect | Quantitative Data | Reference |

| SNAT2 | Xenopus laevis oocytes | Inhibition of transport activity | No IC50 reported | [4][5] |

| SNAT2 (System A) | 143B Osteosarcoma cells | Inhibition of ~50% of MeAIB-sensitive glutamine uptake | No IC50 reported | [4] |

| LAT1 | Xenopus laevis oocytes | Inhibition of transport activity | No IC50 reported | [4][5] |

| LAT1 | 143B Osteosarcoma cells | Potent inhibition of isoleucine uptake | No IC50 reported | [4] |

| ASCT2 | Xenopus laevis oocytes | No inhibition of transport activity | - | [4][5] |

| ASCT2 | 143B ASCT2-knockout cells | Growth inhibition equal to parental cells | IC50 ~24 µM (parental) vs. more effective in knockout | [4] |

Note: "System A" activity is collectively mediated by SNAT1 and SNAT2. MeAIB is an inhibitor of both transporters.

Signaling Pathways and Mechanisms of Action

The differing views on V-9302's primary target lead to distinct models of its downstream effects. Inhibition of ASCT2 primarily disrupts glutamine import, affecting the mTOR pathway and inducing oxidative stress.[3] Conversely, the combined blockade of SNAT2 and LAT1 disrupts cellular amino acid homeostasis more broadly, impacting both non-essential and essential amino acid levels, which also leads to mTORC1 inhibition.[3][4]

Diagrams of Proposed Mechanisms

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

Methodological & Application

V-9302 Hydrochloride: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-9302 hydrochloride is a potent and selective small-molecule competitive antagonist of the amino acid transporter ASCT2 (SLC1A5), a key mediator of glutamine uptake in many cancer cells.[1] By inhibiting glutamine transport, V-9302 disrupts cancer cell metabolism, leading to attenuated cell growth, increased oxidative stress, and apoptosis.[1] This document provides detailed in vitro experimental protocols for evaluating the efficacy and mechanism of action of V-9302, including cell viability assays, Western blotting, and cell cycle analysis. Additionally, it summarizes key quantitative data and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

V-9302 competitively inhibits the transmembrane flux of glutamine by targeting the ASCT2 transporter, which is frequently overexpressed in cancer cells and is crucial for their growth and survival.[2] This blockade of glutamine uptake induces a cascade of downstream effects:

-

Inhibition of mTOR Signaling: Deprivation of intracellular glutamine disrupts amino acid homeostasis, leading to the downregulation of the mTOR signaling pathway. This is evidenced by decreased phosphorylation of key downstream effectors such as S6 and Akt.[1][2]

-

Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 depletes intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[1][3]

-

Induction of Apoptosis and Autophagy: The metabolic stress induced by V-9302 can lead to programmed cell death (apoptosis), marked by an increase in cleaved caspase-3.[1][3] Additionally, as a cellular survival response to nutrient starvation, V-9302 can induce autophagy, characterized by the elevated expression of markers like LC3B.[3][4]

-

Potential Off-Target Effects: Some studies suggest that V-9302 may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its anti-tumor activity.[2][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| HEK-293 | Human Embryonic Kidney | Glutamine Uptake | IC50 | 9.6 µM | [6][7] |

| C6 | Rat Glioma | Glutamine Uptake | IC50 | 9 µM | [6] |

| Colorectal Cancer (4 lines) | Colorectal Cancer | Cell Viability | EC50 | ~9-15 µM | [2] |

| MCF-7 | Breast Cancer | Cytotoxicity | IC50 | 4.68 µM | [8] |

| MDA-MB-231 | Breast Cancer | Cytotoxicity | IC50 | 19.19 µM | [8] |

| Multiple (29 lines) | Lung, Breast, Colorectal | ATP-Dependent Viability | % Viability Reduction (at 25 µM) | >20% in >50% of lines | [1][9] |

Experimental Protocols

ATP-Dependent Cell Viability Assay

This protocol is used to assess the effect of V-9302 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well white, opaque-walled microplates

-

This compound

-

Vehicle control (e.g., DMSO)

-

ATP detection reagent (e.g., CellTiter-Glo®)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[2]

-

Compound Treatment: Prepare serial dilutions of V-9302 in culture medium. Add the desired concentrations of V-9302 or vehicle control to the respective wells.[2]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2]

-

ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP detection reagent to each well.[2]

-

Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[2]

Western Blot Analysis

This protocol is used to determine the effect of V-9302 on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

This compound

-

Vehicle control (e.g., DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pS6, anti-S6, anti-pAkt, anti-Akt, anti-cleaved caspase-3, anti-LC3B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of V-9302 for a specified duration (e.g., 24 or 48 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of V-9302 on the cell cycle distribution of cancer cells.[2]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cold PBS

-

Cold 70% ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with V-9302 at various concentrations for a specified duration (e.g., 24 or 48 hours).[2]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[2]

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[2]

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for V-9302 Hydrochloride in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-9302 hydrochloride is a potent and selective small-molecule competitive antagonist of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5), a primary transporter of glutamine in many cancer types.[1][2] Given the heightened dependence of cancer cells on glutamine for metabolic processes, V-9302 presents a promising therapeutic strategy.[1][3] Pharmacological blockade of ASCT2 with V-9302 has been shown to attenuate cancer cell growth, induce cell death, and increase oxidative stress, leading to anti-tumor responses in both in vitro and in vivo preclinical models.[2][4] These application notes provide detailed protocols for the use of this compound in xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action

V-9302 competitively inhibits the transmembrane flux of glutamine by targeting the ASCT2 transporter.[2][5] This blockade of glutamine uptake induces a cascade of downstream effects, including the disruption of cellular amino acid homeostasis, which in turn affects the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1][5] Specifically, treatment with V-9302 has been demonstrated to decrease the phosphorylation of critical mTOR pathway components such as S6 and Akt.[2][5] Furthermore, by limiting glutamine availability, V-9302 depletes intracellular glutathione (B108866) (GSH) levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[1] Some studies also suggest that V-9302 may affect other amino acid transporters like SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially broadening its impact on cancer cell metabolism.[5][6]

Signaling Pathway of V-9302 Action

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

V-9302 Hydrochloride: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-9302 hydrochloride is a potent and selective small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), a key mediator of glutamine uptake in many cancer cells. By competitively inhibiting glutamine transport, V-9302 disrupts cellular amino acid homeostasis, leading to a cascade of anti-tumor effects, including the suppression of the mTOR signaling pathway, induction of oxidative stress, and ultimately, attenuated cancer cell growth and proliferation.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies, designed to assist researchers in investigating its therapeutic potential.

Mechanism of Action

This compound primarily exerts its effects by blocking the transmembrane flux of glutamine through the ASCT2 transporter.[1] This deprivation of a critical nutrient for cancer cells leads to several downstream consequences:

-

Inhibition of mTOR Signaling: Reduced intracellular glutamine levels impact the mTOR signaling pathway, a central regulator of cell growth and proliferation. This is evidenced by decreased phosphorylation of key downstream effectors like S6 and Akt.[1]

-

Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By limiting glutamine uptake, V-9302 depletes intracellular GSH, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[2][4]

-

Cell Growth Attenuation and Death: The combined effects of nutrient deprivation and oxidative stress lead to the attenuation of cancer cell growth, proliferation, and the induction of cell death.[2]

Some studies suggest that V-9302 may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor activity.[1][5]

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The following table summarizes reported dosages from various in vitro studies.

| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |

| HEK-293 | Glutamine Uptake | IC50: 9.6 µM | 15 minutes | Inhibition of ASCT2-mediated glutamine transport.[2][6] |

| Rat C6 | Glutamine Uptake | IC50: 9 µM | 15 minutes | Inhibition of ASCT2-mediated glutamine transport.[6] |

| Human Colorectal Cancer Cell Lines (Panel) | Cell Viability | EC50: ~9-15 µM | 48 hours | Significant anti-proliferative activity.[1] |

| Various Human Cancer Cell Lines (Panel of 29) | Cell Viability (ATP-dependent) | 25 µM | 48 hours | Varied sensitivity, with significant reduction in viability in many lines.[7] |

| HCC1806 (Breast Cancer) | Autophagy Marker (LC3B) Visualization | 25 µM | 48 hours | Induction of autophagy.[6] |

| MCF-7 (Breast Cancer) | Antiproliferative Assay | IC50: 2.73 µM | 72 hours | Potent inhibition of cell proliferation.[8] |

| KCR (Pgp-overexpressing Breast Cancer) | Cell Cycle Analysis | 24.45 µM (IC50) | 48 hours | Complete blockage of cell proliferation, G1 arrest.[8] |

| Mouse Lymphoma (PAR) | Cytotoxicity Assay | IC50: 11.55 µM | 24 hours | Cytotoxic effect.[8] |

| Mouse Lymphoma (MDR) | Cytotoxicity Assay | IC50: 14.2 µM | 24 hours | Cytotoxic effect.[8] |

Signaling Pathway Diagram

Caption: this compound inhibits the ASCT2 transporter, blocking glutamine uptake and impacting key cellular pathways.

Experimental Protocols

Cell Viability Assay (ATP-Based)

This protocol is used to assess the effect of this compound on the viability of cancer cell lines by measuring ATP levels.

Materials:

-

Cancer cell line of interest

-

96-well white, opaque-walled microplates

-

Standard cell culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

Commercial ATP detection reagent (e.g., CellTiter-Glo®)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of V-9302 or vehicle control to the respective wells.[1]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]

-

ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the ATP detection reagent to each well.[1]

-

Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.[1]

Western Blotting for Signaling Proteins

This protocol is used to detect changes in protein expression and phosphorylation, such as the downstream effectors of the mTOR pathway.

Materials:

-

Cell or tissue lysates treated with V-9302 or vehicle

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., pS6, total S6, cleaved caspase-3, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lysate Preparation: Prepare protein lysates from cells or tumor tissue treated with V-9302 or vehicle.[4]

-

Protein Quantification: Determine the protein concentration of each lysate.[4]

-

SDS-PAGE: Separate equal amounts of protein by size on a polyacrylamide gel.[4]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[4]

-

Antibody Incubation: Block the membrane and then incubate with specific primary antibodies.[4]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of V-9302 on the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well plates

-

This compound

-

Cold PBS

-

Cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution with RNase

-

Flow cytometer

Procedure:

-